1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide
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Overview
Description
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinium iodide moiety and a dimethyl-4-oxo-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide typically involves the reaction of N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts with various reagents. One common method involves the use of trialkyl phosphites in the presence of sodium iodide, which leads to the formation of regiospecific dihydro-intermediates. These intermediates can be decomposed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Addition Reactions: Carbanions derived from carbon acids can add regiospecifically to the pyridinium γ-position, yielding 1,4-dihydro-adducts.
Common Reagents and Conditions
Grignard Reagents: These reagents are commonly used for the regiospecific synthesis of 4-substituted pyridines from N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts.
Trialkyl Phosphites: Used in the presence of sodium iodide to form dihydro-intermediates.
Major Products Formed
4-Alkyl- and 4-Aryl-Pyridines: These are major products formed when the compound reacts with Grignard reagents.
Dialkyl Pyridin-4-yl-Phosphonates: Formed from the reaction with trialkyl phosphites.
Scientific Research Applications
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide has several scientific research applications:
Synthetic Chemistry: Used as a reagent for the regiospecific synthesis of substituted pyridines.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide involves its ability to participate in regiospecific reactions. The compound’s structure allows for selective interactions with various reagents, leading to the formation of specific products. The molecular targets and pathways involved in these reactions are primarily related to the pyridinium and pyridinyl moieties, which facilitate nucleophilic and electrophilic attacks .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethyl-4-oxopyridin-1-yl)quinolinium Salts: These compounds share a similar structure but include a quinolinium moiety instead of a pyridinium moiety.
N-(2,6-Dimethyl-4-oxopyridin-1-yl)isoquinolinium Salts: Similar to the quinolinium salts but with an isoquinolinium moiety.
Uniqueness
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide is unique due to its specific regiospecific reactivity and the ability to form a wide range of substituted pyridines. This makes it a valuable reagent in synthetic chemistry and other scientific research applications .
Properties
IUPAC Name |
2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O.HI/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIPNHNUYFOOMJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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